3-(2,6-Difluorophenyl)-2-methylpropanoic acid
Description
Chemical Structure: 3-(2,6-Difluorophenyl)-2-methylpropanoic acid is a fluorinated carboxylic acid derivative with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.19 g/mol . Its IUPAC name is 2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid (as per a structurally related thiazole-containing analogue in ), though the exact structure varies slightly depending on substituents . The compound features a 2,6-difluorophenyl group attached to a methyl-substituted propanoic acid backbone, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
FRZDNMZHIZAHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group into a propanoic acid framework. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with isobutyric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations in Difluorophenyl Derivatives
Difluorophenyl groups are common in pharmaceuticals due to their ability to modulate lipophilicity and electronic effects. The position of fluorine atoms on the phenyl ring significantly influences compound behavior:
Key Observations :
Functional Group Modifications
Carboxylic Acid Derivatives
Impact of Modifications :
- Methoxy vs.
- Sulfonamide Linkages : The sulfonyl group in enhances resistance to enzymatic degradation, making it suitable for prodrug designs .
Protective Group Variations
Utility in Synthesis :
Fmoc-protected derivatives () are critical in peptide chemistry for temporary amine protection during automated synthesis .
Thiazole-Containing Analogues
Thiazole rings are common in bioactive molecules due to their aromatic heterocyclic structure.
Biological Implications : The thiazole-pyrimidine hybrid in (molecular weight 549.54 g/mol) demonstrates how expanded heterocyclic systems can target kinases or GTPases .
Biological Activity
3-(2,6-Difluorophenyl)-2-methylpropanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a branched propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 200.18 g/mol. The presence of fluorine atoms at the 2 and 6 positions on the phenyl ring enhances its binding affinity to biological targets, potentially influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl group is believed to increase the compound's specificity and affinity towards these targets, leading to modulation of inflammatory processes. Preliminary findings indicate that it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes.
- Analgesic Properties : Studies suggest that it may provide pain relief through its action on pain signaling pathways.
- Antioxidant Activity : Some investigations have pointed towards its ability to scavenge free radicals, contributing to its antioxidant properties.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Results indicate significant inhibition compared to control groups.
- Cell Viability Assays : Various cell lines have been exposed to the compound to assess cytotoxicity. Results demonstrate that it does not adversely affect cell viability at therapeutic concentrations.
Case Studies
One notable case study involved the administration of this compound in a model of acute inflammation. The study reported a marked reduction in inflammatory markers and pain scores among treated subjects compared to untreated controls. This suggests potential therapeutic applications in conditions characterized by inflammation and pain.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-(3-Fluorophenyl)-2-methylpropanoic acid | 0.98 | Single fluorine substitution |
| 3-(4-Fluorophenyl)-2-methylpropanoic acid | 0.95 | Different position of fluorine |
| 4-(4-Fluorophenyl)butyric acid | 0.95 | Longer carbon chain |
These compounds differ primarily in their fluorination patterns and carbon chain lengths, influencing their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
